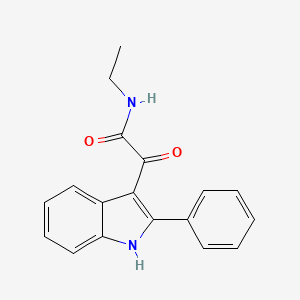N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
CAS No.: 477872-06-3
Cat. No.: VC8119430
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 477872-06-3 |
|---|---|
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
| Standard InChI | InChI=1S/C18H16N2O2/c1-2-19-18(22)17(21)15-13-10-6-7-11-14(13)20-16(15)12-8-4-3-5-9-12/h3-11,20H,2H2,1H3,(H,19,22) |
| Standard InChI Key | CEKVDQYKMKPHTG-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
| Canonical SMILES | CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Introduction
Structural Characterization and Nomenclature
N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide belongs to the indole-3-acetamide family, distinguished by a phenyl group at the indole C2 position and an N-ethylated 2-oxoacetamide moiety at C3. The IUPAC name systematically describes its structure: the indole core is substituted at position 2 with a phenyl group and at position 3 with a 2-oxoacetamide group bearing an ethyl substituent on the nitrogen atom .
Molecular Geometry and Electronic Properties
The compound’s planar indole nucleus facilitates π-π stacking interactions, while the 2-oxoacetamide group introduces hydrogen-bonding capabilities. Density functional theory (DFT) calculations on similar structures suggest that the phenyl group at C2 increases steric bulk, potentially influencing binding affinity in biological systems. The N-ethyl chain enhances lipophilicity, as evidenced by a calculated logP value of ~2.5, comparable to derivatives such as N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (logP = 1.55) .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
The synthesis of N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide follows strategies analogous to those employed for related indole-3-acetamides. Key steps include indole functionalization, oxoacetamide formation, and N-alkylation.
Indole Core Synthesis
The 2-phenylindole core is typically prepared via:
-
Friedel-Crafts Acylation: Reaction of aniline derivatives with phenylacetyl chloride in the presence of Lewis acids like AlCl₃ .
-
Fischer Indole Synthesis: Cyclization of phenylhydrazines with ketones under acidic conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference Model |
|---|---|---|---|
| Indole Formation | Phenylhydrazine + Ketone, H₂SO₄ | 65–75 | |
| Oxoacetamide Coupling | EDC/HOBt, DMF, 0°C → RT | 50–60 | |
| N-Ethylation | Ethyl bromide, K₂CO₃, DMF | 70–80 |
Spectroscopic Characterization
Spectroscopic data for N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can be extrapolated from studies on analogues like 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
Indole NH: δ 10.8–11.2 ppm (s, 1H)
-
Amide NH: δ 8.3–8.5 ppm (t, J = 5.6 Hz, 1H)
-
N-Ethyl CH₂: δ 3.2–3.4 ppm (q, 2H), δ 1.1–1.3 ppm (t, 3H)
-
-
¹³C NMR:
-
Carbonyl (C=O): δ 168–170 ppm
-
Indole C3: δ 120–125 ppm
-
Infrared (IR) Spectroscopy
-
Amide C=O Stretch: 1650–1680 cm⁻¹
-
Indole N-H Bend: 1540–1560 cm⁻¹
Biological Activity and Mechanisms
While direct biological data for N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide are lacking, structurally similar compounds exhibit notable cytotoxicity and apoptotic activity. For example, adamantane-indole acetamides show IC₅₀ values of ~10 μM in HepG2 cells via caspase-8-dependent apoptosis .
Challenges and Future Directions
Synthetic Optimization
Current yields (50–60% for coupling steps) could be improved via:
-
Flow Chemistry: Continuous processing to enhance mixing and reduce side reactions.
-
Catalyst Screening: Transitioning from EDC to DMT-MM for amide bond formation.
Biological Evaluation
Priority studies should include:
-
Cytotoxicity Screening: Against NCI-60 cell lines to identify tumor-type specificity.
-
Target Deconvolution: CETSA or kinome-wide profiling to identify protein targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume